Ethyl 2-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate
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Overview
Description
Ethyl 2-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a complex structure with a sulfonamide group, a phenoxy group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methylbenzenesulfonamide with 4-hydroxyphenoxyacetic acid in the presence of a suitable catalyst. The resulting intermediate is then esterified with ethanol to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods typically utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide or ester groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or phenolic compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Ethyl 2-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate can be compared with other similar compounds, such as:
Ethyl 2-[4-[(5-chloro-2-methylanilino)sulfonyl]phenoxy]acetate: Similar structure but with an anilino group instead of a sulfonamide group.
4-Chloro-2-methylphenyl sulfonamide: Lacks the phenoxy and ester groups, making it less versatile.
Ethyl 4-chloro-2-methylphenoxyacetate: Lacks the sulfonamide group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
ethyl 2-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-3-23-17(20)11-24-14-6-8-15(9-7-14)25(21,22)19-16-10-13(18)5-4-12(16)2/h4-10,19H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKLNXXSDVHIPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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